Cas no 2002492-45-5 (Corallocin C)

Corallocin C 化学的及び物理的性質

名前と識別子

-

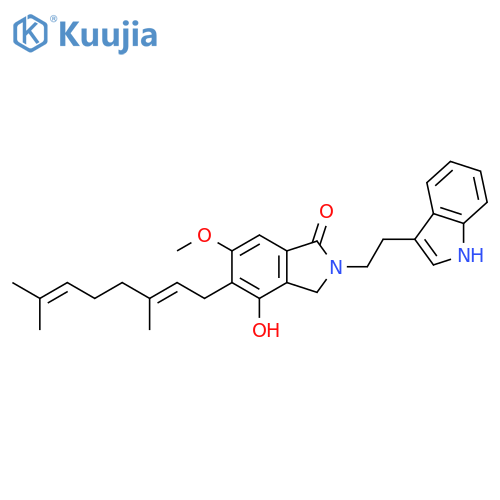

- 1H-Isoindol-1-one, 5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-

- CHEMBL3937768

- CHEBI:205795

- 5-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-2,3-dihydro-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1H-isoindol-1-one

- Corallocin C

- 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-3H-isoindol-1-one

- AR899YG72E

- 2002492-45-5

-

- インチ: 1S/C29H34N2O3/c1-19(2)8-7-9-20(3)12-13-23-27(34-4)16-24-25(28(23)32)18-31(29(24)33)15-14-21-17-30-26-11-6-5-10-22(21)26/h5-6,8,10-12,16-17,30,32H,7,9,13-15,18H2,1-4H3/b20-12+

- InChIKey: KBDZJFMUKPGBBP-UDWIEESQSA-N

- ほほえんだ: C1(=O)C2=C(C(O)=C(C/C=C(\C)/CC/C=C(/C)\C)C(OC)=C2)CN1CCC1C2=C(NC=1)C=CC=C2

計算された属性

- せいみつぶんしりょう: 458.25694295g/mol

- どういたいしつりょう: 458.25694295g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 34

- 回転可能化学結合数: 9

- 複雑さ: 759

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.6Ų

- 疎水性パラメータ計算基準値(XlogP): 6.4

Corallocin C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C725815-10mg |

Corallocin C |

2002492-45-5 | 10mg |

$ 1745.00 | 2023-04-17 | ||

| TRC | C725815-5mg |

Corallocin C |

2002492-45-5 | 5mg |

$ 994.00 | 2023-04-17 | ||

| TRC | C725815-1mg |

Corallocin C |

2002492-45-5 | 1mg |

$ 224.00 | 2023-04-17 | ||

| TRC | C725815-100mg |

Corallocin C |

2002492-45-5 | 100mg |

$ 11200.00 | 2023-09-08 |

Corallocin C 関連文献

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

Corallocin Cに関する追加情報

Corallocin C: A Comprehensive Overview

Corallocin C, with the CAS number 2002492-45-5, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, classified under the broader category of alkaloids, is derived from natural sources and has been extensively studied for its biological activities. Recent advancements in analytical techniques have enabled researchers to delve deeper into its structure, function, and potential therapeutic uses.

The name Corallocin C itself is a testament to its origin and classification. The term "corallocin" refers to a class of compounds typically found in certain marine organisms, highlighting its natural derivation. The suffix "C" denotes it as a specific variant within this class, distinguishing it from other related compounds. This nomenclature underscores the importance of precise naming in chemical taxonomy, ensuring clarity and consistency in scientific communication.

Recent studies have focused on the structural elucidation of Corallocin C. Using advanced spectroscopic methods such as NMR and mass spectrometry, researchers have identified its complex molecular architecture. The compound exhibits a unique arrangement of nitrogen atoms within its framework, contributing to its distinctive biological profile. This structural complexity is believed to play a pivotal role in its bioactivity, making it a promising candidate for drug development.

In terms of biological activity, Corallocin C has shown potent anti-inflammatory and antioxidant properties. These findings are supported by experiments conducted on cellular models, where the compound demonstrated significant reduction in inflammation markers. Furthermore, its antioxidant potential suggests applications in combating oxidative stress-related disorders, a growing concern in modern medicine.

The pharmacological profile of Corallocin C is another area of active research. Preclinical studies indicate that it may possess anti-cancer properties, particularly in inhibiting the proliferation of certain cancer cell lines. These results are particularly encouraging, as they open new avenues for exploring its therapeutic potential in oncology.

In addition to its biomedical applications, Corallocin C has also been investigated for its role in environmental science. Its ability to interact with specific environmental pollutants has led researchers to explore its use in bioremediation strategies. This dual functionality underscores the versatility of the compound and highlights its importance across multiple scientific disciplines.

The synthesis and production of Corallocin C present both challenges and opportunities. While natural extraction remains the primary method due to the compound's complexity, efforts are underway to develop synthetic pathways. These advancements could potentially enhance the scalability of production, making it more accessible for large-scale applications.

In conclusion, Corallocin C, with CAS number 2002492-45-5, represents a fascinating compound with multifaceted applications. Its unique chemical structure, coupled with promising biological activities, positions it as a key player in various fields ranging from medicine to environmental science. As research continues to unfold, the full potential of this compound is likely to be further realized, contributing significantly to scientific progress.

2002492-45-5 (Corallocin C) 関連製品

- 1451391-49-3(3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)

- 128095-49-8(1-Deoxy-1-fluoro-2,3,4-triacetate Methyl Ester α-L-Idopyranuronic Acid)

- 17533-36-7(2,7-Dibromo-4,5,9,10-tetrahydro-pyrene)

- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)

- 1344313-62-7(3-[(4-methoxyphenyl)amino]oxolane-3-carbonitrile)

- 1541473-44-2(2-amino-N-methyl-2-(2-methylphenyl)acetamide)

- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)

- 14068-54-3(5-Butyl-1,3,4-thiadiazol-2-amine)

- 1856328-98-7(1-(Quinolin-4-yl)cyclopropane-1-carbonitrile)

- 1806737-37-0(4-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde)